molecular formula C9H10O2 B038875 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde CAS No. 115663-62-2

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde

Cat. No. B038875
CAS RN: 115663-62-2
M. Wt: 150.17 g/mol
InChI Key: GNZUTELOMFDFGS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is a chemical compound that has been extensively studied for its various scientific applications. It is a versatile compound that has been used in many fields of research, including medicinal chemistry, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and receptors in the body. It has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. It has also been shown to inhibit the activity of various receptors in the brain, including the NMDA receptor, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde has been shown to have various biochemical and physiological effects in the body. It has been shown to have potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. It has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of various neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is its versatility. It can be used as a starting material for the synthesis of various biologically active compounds, and it has been shown to have potent pharmacological effects. However, one of the main limitations of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many future directions for research involving 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde. One area of interest is the development of new synthetic methods for the production of this compound, which could lead to the synthesis of new biologically active compounds. Another area of interest is the investigation of the mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde, which could lead to the development of new drugs for the treatment of various disorders. Finally, there is a need for further research into the pharmacokinetics and toxicology of this compound, which could help to determine its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reduction of 4,5,6,7-tetrahydrobenzofuran-4-carboxylic acid using a reducing agent such as sodium borohydride.

Scientific Research Applications

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde has been extensively studied for its various scientific applications. It has been used as a starting material for the synthesis of various biologically active compounds, including antitumor, antimicrobial, and antiviral agents. It has also been used as a key intermediate in the synthesis of various natural products, such as alkaloids and flavonoids.

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZUTELOMFDFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde

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